2,2-Dichloroaziridine
Description
2,2-Dichloroaziridine is a three-membered heterocyclic compound containing two chlorine atoms and one nitrogen atom in its strained ring structure. Its synthesis primarily involves the reaction of azomethine ylides derived from 1-azabuta-1,3-dienes with dichlorocarbene (CCl₂), a reactive intermediate generated from precursors such as ethyl trichloroacetate or phenyl(trichloromethyl)mercury . The compound’s formation is favored over alternative pathways (e.g., pyrrolidine derivatives) due to lower cyclization barriers under specific conditions, as demonstrated by computational and experimental studies . The electron-withdrawing chlorine substituents significantly influence its electronic properties, enhancing electrophilicity and reactivity in ring-opening reactions.
Properties
CAS No. |
57629-76-2 |
|---|---|
Molecular Formula |
C2H3Cl2N |
Molecular Weight |
111.95 g/mol |
IUPAC Name |
2,2-dichloroaziridine |
InChI |
InChI=1S/C2H3Cl2N/c3-2(4)1-5-2/h5H,1H2 |
InChI Key |
JMUSVIKQIVQSPX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dichloroaziridine can be synthesized through various methods. One common approach involves the reaction of Schiff base compounds with dichlorocarbene, which is generated in situ from chloroform and sodium hydroxide under phase-transfer catalysis conditions . Another method utilizes nanocrystalline magnesium oxide as a solid base catalyst to promote the one-pot synthesis of gem-dichloroaziridine derivatives under thermal conditions . These methods offer high yields, short reaction times, and high purity of products.
Industrial Production Methods
Industrial production of this compound typically involves the use of phase-transfer catalysts and ultrasonic irradiation to enhance reaction efficiency and product yield . The use of nanocrystalline magnesium oxide as a catalyst is also explored for its effectiveness in producing high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloroaziridine undergoes various chemical reactions, including:
Bromination: Bromination in aqueous acetic acid leads to the formation of 1-(4-bromophenyl)-3-(4-nitrophenyl)-2,2-dichloroaziridine.
Common Reagents and Conditions
Nitration: Acetic acid as the solvent.
Bromination: Aqueous acetic acid and acetic anhydride.
Major Products
Nitration: o- and p-nitrophenyl derivatives.
Bromination: 1-(4-bromophenyl)-3-(4-nitrophenyl)-2,2-dichloroaziridine and related compounds.
Scientific Research Applications
2,2-Dichloroaziridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in developing pharmacologically active compounds.
Material Science: Utilized in the preparation of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Dichloroaziridine involves its high reactivity due to the strained three-membered ring structure. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions that form various products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Aziridine Derivatives
- Aziridine (C₂H₅N) : The parent compound lacks chlorine substituents, resulting in lower ring strain and reduced reactivity compared to 2,2-dichloroaziridine. Aziridine is typically synthesized via Staudinger or Wenker reactions, contrasting with the dichlorocarbene-based route used for its chlorinated analog .
- This leads to slower ring-opening kinetics in nucleophilic reactions .
Pyrrolidine Derivatives
- Computational studies show that dichloroaziridine formation is kinetically favored over pyrrolidine derivatives due to a 4.9 kcal/mol lower cyclization barrier in dichlorocarbene reactions .
Chlorinated Triazines
- 2-Chloro-4,6-disubstituted-s-triazines : These six-membered aromatic rings (e.g., compound 2c from ) exhibit greater stability and are synthesized via nucleophilic substitution rather than cycloaddition. Their applications diverge from dichloroaziridine, focusing on agrochemicals and pharmaceuticals due to their robust aromatic systems .
Reactivity and Electronic Properties
The table below summarizes key differences:
Research Findings and Challenges
- Kinetic vs. Thermodynamic Control : Dichloroaziridine forms preferentially under kinetic control in dichlorocarbene reactions, whereas pyrrolidine derivatives require higher-energy pathways .
- Electronic Effects: The chlorine atoms in dichloroaziridine increase its susceptibility to nucleophilic attack compared to non-chlorinated aziridines.
- Data Gaps: Limited experimental data on dichloroaziridine’s physical properties (e.g., melting point, solubility) highlight the need for further characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
